Ethyl decanoate
Overview
Description
This ester is commonly found in various natural sources and is a frequent product of fermentation during winemaking, especially at temperatures above 15°C . It is known for its pleasant fruity aroma and is used in the flavor and fragrance industry.
Scientific Research Applications
Ethyl decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in the metabolism of fatty acids and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodiesel, cosmetics, and as a flavoring agent in the food industry
Mechanism of Action
Target of Action
Ethyl decanoate, also known as ethyl caprate, is a fatty acid ester formed from capric acid and ethanol . It is a frequent product of fermentation during winemaking . The primary targets of this compound are the enzymes involved in the fermentation process .
Mode of Action
This compound is formed through the esterification reaction of decanoic acid with ethanol . This reaction is catalyzed by enzymes present in the yeast used for fermentation . The esterification reaction results in the formation of this compound and water .
Biochemical Pathways
The formation of this compound is part of the broader metabolic pathway of ester synthesis in yeast. This pathway is complex and involves several steps, including the production of medium-chain fatty acids (MCFAs) and their subsequent esterification with ethanol to form MCFA ethyl esters . The reaction kinetics of this process follow the Eley–Rideal mechanism .
Pharmacokinetics
It is known that this compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound is the imparting of a specific flavor to the wine. This compound has an ethereal, fruity, aromatic note that is considered to be essential for a fine wine flavor .
Action Environment
The formation of this compound is influenced by environmental factors such as temperature. It is a frequent product of fermentation during winemaking, especially at temperatures above 15 °C . Therefore, the action, efficacy, and stability of this compound can be influenced by the temperature and other conditions of the fermentation process.
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl decanoate is an organic compound commonly used as a flavoring and food additive . It can be used to prepare flavors and food seasonings with various flavors, and is widely used in food, flavors, and cosmetics . In addition, this compound is also used as a substrate or intermediate in some biochemical reactions .
Metabolic Pathways
This compound is involved in the fermentation process during winemaking . It’s a product of the reaction between capric acid and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl decanoate is typically synthesized through the esterification of decanoic acid with ethanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts like Amberlyst 15. The reaction is carried out in a batch reactor at an optimal condition of a 1:7 molar ratio of decanoic acid to ethanol, with 9 wt% catalyst loading and a temperature of 348 K .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of specialized equipment and processes. The esterification reaction is conducted in a fractionating tower where ethanol and decanoic acid are continuously fed, and the resulting ester is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl decanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Decanoic acid and ethanol in the presence of an acidic catalyst (e.g., sulfuric acid, Amberlyst 15).
Hydrolysis: Water and this compound in the presence of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
Transesterification: this compound and another alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide).
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Decanoic acid and ethanol.
Transesterification: A different ester (e.g., mthis compound) and ethanol.
Comparison with Similar Compounds
Ethyl decanoate is similar to other fatty acid esters such as ethyl octanoate, ethyl laurate, and ethyl dodecanoate. it is unique due to its specific chain length and properties:
Ethyl octanoate: Shorter chain length, lower boiling point, and different aroma profile.
Ethyl laurate: Longer chain length, higher boiling point, and different applications in cosmetics and pharmaceuticals.
Ethyl dodecanoate: Even longer chain length, higher boiling point, and used in different industrial applications
This compound stands out for its balance of chain length, volatility, and pleasant aroma, making it particularly valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
ethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWDWUGBIJHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044363 | |
Record name | Ethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with an oily brandy-like odour | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
241.00 to 245.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0159 mg/mL at 25 °C, Soluble in most fixed oils, insoluble in glycerol and propylene glycol, 1ml in 4ml 80% ethanol (in ethanol) | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.868 | |
Record name | Ethyl decanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/303/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
110-38-3 | |
Record name | Ethyl caprate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL DECANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY39FB86UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-20 °C | |
Record name | Ethyl decanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the sensory contribution of ethyl decanoate?
A1: this compound generally contributes fruity, floral, and sometimes woody aromas and flavors. [, , , , ] It is frequently associated with notes of pear, pineapple, apricot, and grape. [, , , ]
Q2: How does this compound influence the aroma profile of wines?
A2: In wines, this compound contributes to the overall fruitiness. [, , , ] It is particularly significant in the aroma of grape brandies, where its concentration can be influenced by aging in oak barrels or the addition of ingredients like truffles or coffee beans. [, ] Studies have shown that its presence can enhance the perception of black cherry aroma when combined with ethyl octanoate. []
Q3: How does the production process of alcoholic beverages affect this compound concentration?
A3: The concentration of this compound in alcoholic beverages like wines and cachaça is influenced by several factors, including the yeast strain used for fermentation, fermentation temperature, and aging conditions. [, , , ] For instance, wines fermented at higher temperatures tend to have higher concentrations of this compound. []
Q4: Can this compound be used as a marker for specific alcoholic beverages?
A4: Yes, the presence and concentration of this compound can be used, along with other compounds, to differentiate between alcoholic beverages. For example, in a study analyzing fruit distillates, this compound was identified as a potential universal marker for differentiating between distillates from drupes (apricot-brandy, plum vodka) and pomes (apple and pear brandies). []
Q5: How is this compound linked to the aroma of traditional American meads?
A5: In an analysis of commercial American meads, this compound was among the most abundant volatile compounds identified. [] Notably, it was found to be correlated with an undesirable “manure” aroma. [] This highlights the importance of controlling its levels during mead production to achieve desirable aroma profiles.
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol. []
Q7: What analytical techniques are commonly used to identify and quantify this compound?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used to identify and quantify this compound in various matrices, including alcoholic beverages and fruits. [, , , , , , , , ] Often, this technique is combined with headspace solid-phase microextraction (HS-SPME) for sample preparation. [, , , , ]
Q8: How does the presence of other compounds influence the analysis of this compound?
A8: Research shows that the quantification of this compound using HS-SPME can be influenced by the matrix composition. [] Compounds with higher relative response factors (RRFs) are less affected by the matrix. []
Q9: Are there any specific challenges in analyzing this compound in complex matrices?
A9: Analyzing minor esters like this compound in complex matrices like cider can be challenging. [, ] Purge and trap extraction combined with GC-MS has been proposed as a suitable method for overcoming these challenges, offering good recoveries and precision. [, ]
Q10: How can this compound be synthesized?
A10: this compound can be synthesized through the esterification of decanoic acid with ethanol using a catalyst like ferric potassium alum. [] This method has been shown to achieve high yields (up to 98%). []
Q11: How can this compound be used in a biotechnological context?
A11: this compound can be produced biotechnologically using miniemulsion systems. [] This approach utilizes enzymes like Amano lipase PS or Fusarium solani pisi cutinase to catalyze the esterification reaction. [] This method offers a potentially greener and more sustainable alternative to traditional chemical synthesis.
Q12: How does this compound behave under high pressure with supercritical CO2?
A12: Studies investigating the phase behavior of this compound with supercritical CO2 revealed that an increase in temperature leads to an increase in phase transition pressure, suggesting that fractionation of ethyl esters with supercritical CO2 is possible. [] This finding has implications for potential extraction and separation processes.
Q13: Does this compound play a role in attracting the invasive hornet Vespa velutina nigrithorax?
A13: Interestingly, research has identified this compound as one of the major volatiles produced by a Bacillus sp. BV-1 strain, which has shown potential for attracting and managing the invasive hornet Vespa velutina nigrithorax. [] This highlights an unexpected ecological role of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.